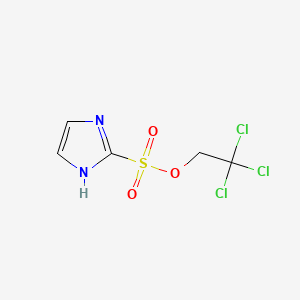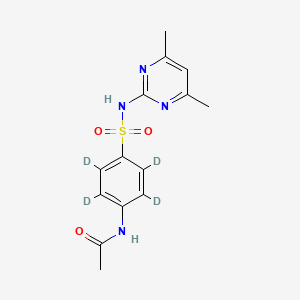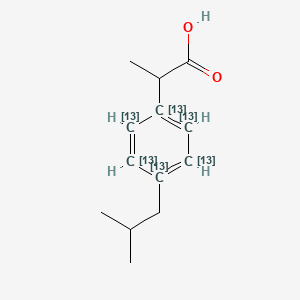
Methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate” is an innovative biomedicine product . It is emerging as a compelling candidate for studying a diverse array of ailments, notably cancer, inflammation, and metabolic disorders . It is also used as an intermediate for the synthesis of Daidzein 7-β-D-Glucuronide .
Molecular Structure Analysis
The molecular formula of this compound is C34H36O14 . Its molecular weight is 668.64 . Unfortunately, the specific structural details are not provided in the available resources.Chemical Reactions Analysis
The compound is used in the synthesis of Daidzein 7-β-D-Glucuronide . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The molecular weight of this compound is 668.64 , and its molecular formula is C34H36O14 . Other physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Base-Catalyzed Degradation of Carbohydrates
Research on the base-catalyzed degradation of carbohydrates, particularly β-eliminations of 4-O-substituted hexopyranosiduronates, is crucial for understanding the chemical behavior and potential applications of complex uronic acid derivatives. For instance, the study by Aspinall et al. (1975) on methylated disaccharides provides insights into the stability and reactivity of hexopyranosiduronates, which could be relevant for the synthesis and modification of compounds like the one you're interested in Aspinall, G. O., Krishnamurthy, T., Mitura, Walter, & Funabashi, M. (1975). Base-catalyzed Degradations of Carbohydrates. IX. β-Eliminations of 4-O-Substituted Hexopyranosiduronates. Canadian Journal of Chemistry.
Chemical Modifications and Synthesis Techniques
The chemical modification and synthesis of carbohydrate derivatives, such as those detailed by Smiatacz et al. (1997), are fundamental for the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science. Understanding these modifications can help in tailoring the properties of compounds like methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate for specific applications Smiatacz, Z., Chrzczanowicz, Iwona, & Myszka, H. (1997). Chemical modification of some methyl (3,4-di-O-acetyl-2-deoxy-2-hydroxyimino-α-d-arabino-hexopyranosid)uronates. Carbohydrate Research.
Propriétés
Numéro CAS |
918158-55-1 |
|---|---|
Nom du produit |
Methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate |
Formule moléculaire |
C34H36O14 |
Poids moléculaire |
668.648 |
Nom IUPAC |
methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34-32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41-5/h10-17,29-32,34H,6-9H2,1-5H3/t29-,30-,31-,32+,34?/m0/s1 |
Clé InChI |
WSSZPAKSRUSETD-UQZXYJODSA-N |
SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B563775.png)


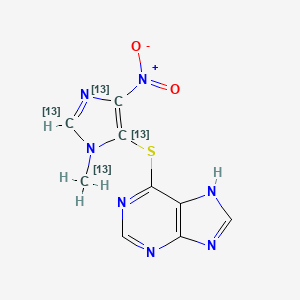

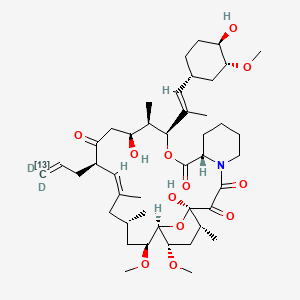
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)

